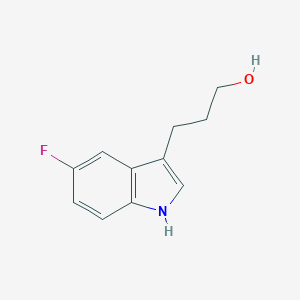

3-(5-fluoro-1H-indol-3-yl)propan-1-ol

説明

BenchChem offers high-quality 3-(5-fluoro-1H-indol-3-yl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-fluoro-1H-indol-3-yl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-(5-fluoro-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNVVCPTZHQWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567069 | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141071-80-9 | |

| Record name | 5-Fluoro-1H-indole-3-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141071-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key steps: a Friedel-Crafts acylation of 5-fluoroindole with succinic anhydride to yield the intermediate 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid, followed by a complete reduction of both the keto and carboxylic acid functionalities using lithium aluminum hydride (LiAlH₄). This guide will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the critical parameters for successful synthesis and characterization of the target molecule.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Their diverse biological activities have made them a focal point of extensive research in drug development. The introduction of a fluorine atom onto the indole scaffold can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, 3-(5-fluoro-1H-indol-3-yl)propan-1-ol serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. This guide offers a detailed, field-proven approach to its synthesis, emphasizing the rationale behind the chosen methodologies.

Synthetic Strategy

The synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol is most effectively achieved through a two-step sequence, as illustrated below. This approach is logical and high-yielding, starting from the commercially available 5-fluoroindole.

Caption: Overall synthetic route for 3-(5-fluoro-1H-indol-3-yl)propan-1-ol.

Part 1: Friedel-Crafts Acylation of 5-Fluoroindole

The initial step involves the introduction of a four-carbon chain to the C3 position of 5-fluoroindole via a Friedel-Crafts acylation reaction with succinic anhydride. The C3 position of indole is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.

Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[1][2] The key steps are:

-

Generation of the Acylium Ion: The Lewis acid catalyst activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich indole ring attacks the acylium ion, preferentially at the C3 position, to form a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A base (often the Lewis acid-base complex) removes a proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final product.

Caption: Simplified mechanism of Friedel-Crafts acylation.

Causality Behind Experimental Choices

While aluminum chloride (AlCl₃) is a common Lewis acid for Friedel-Crafts reactions, it can lead to the decomposition and oligomerization of electron-rich indoles, especially those with electron-donating substituents like a fluoro group at the 5-position.[3] Therefore, a milder Lewis acid such as diethylaluminum chloride (Et₂AlCl) is recommended to improve the yield and minimize side reactions.[3]

Experimental Protocol: Synthesis of 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid

Materials:

-

5-Fluoroindole

-

Succinic anhydride

-

Diethylaluminum chloride (Et₂AlCl) solution (e.g., 1 M in hexanes)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a dry, nitrogen-purged round-bottom flask, add 5-fluoroindole (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (1.1 eq) to the stirred solution.

-

After stirring for 10 minutes at 0 °C, add succinic anhydride (1.1 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid.

Table 1: Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Recommended Condition | Rationale |

| Lewis Acid | Diethylaluminum chloride (Et₂AlCl) | Milder catalyst to prevent indole decomposition[3] |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, good solubility for reactants |

| Temperature | 0 °C to room temperature | Controlled addition at low temperature, reaction at RT |

| Stoichiometry | Near-equimolar amounts of reactants | To ensure complete consumption of starting material |

| Work-up | Acidic quench followed by base wash | To neutralize the catalyst and remove unreacted anhydride |

Part 2: Reduction of 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid

The second step involves the complete reduction of both the ketone and the carboxylic acid functionalities of the intermediate to yield the target alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of achieving this transformation.[4][5]

Mechanism of LiAlH₄ Reduction

LiAlH₄ is a source of hydride ions (H⁻). The reduction of both the ketone and the carboxylic acid proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon.

-

Ketone Reduction: A single hydride attacks the ketone carbonyl, and upon acidic work-up, a secondary alcohol is formed.

-

Carboxylic Acid Reduction: The reduction of a carboxylic acid is more complex and requires an excess of LiAlH₄. The first equivalent of hydride acts as a base, deprotonating the carboxylic acid. Subsequent hydride attacks lead to the formation of an aldehyde intermediate, which is immediately further reduced to the primary alcohol.

Caption: Simplified overview of the LiAlH₄ reduction step.

Causality Behind Experimental Choices

LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[6] Therefore, the reaction must be carried out under strictly anhydrous conditions using a dry ethereal solvent like tetrahydrofuran (THF). The work-up procedure is also critical for safety and to ensure the isolation of the final product. The Fieser workup is a commonly used and reliable method for quenching LiAlH₄ reactions.[4][7]

Experimental Protocol: Synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol

Materials:

-

4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

To a dry, nitrogen-purged three-necked round-bottom flask equipped with a dropping funnel and a condenser, add LiAlH₄ (excess, e.g., 3-4 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-(5-fluoro-1H-indol-3-yl)-4-oxobutanoic acid (1.0 eq) in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the starting material dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to 0 °C and perform a Fieser workup to quench the excess LiAlH₄:

-

Slowly add water (x mL, where x is the mass of LiAlH₄ in grams).

-

Slowly add 15% NaOH solution (x mL).

-

Slowly add water (3x mL).

-

-

Allow the mixture to warm to room temperature and stir for 15-30 minutes until a white precipitate forms.

-

Add anhydrous MgSO₄ or Na₂SO₄ and stir for another 15 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-(5-fluoro-1H-indol-3-yl)propan-1-ol.

Table 2: Reaction Parameters for LiAlH₄ Reduction

| Parameter | Recommended Condition | Rationale |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | Powerful enough to reduce both ketone and carboxylic acid[4][5] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Inert ethereal solvent, good for LiAlH₄ reactions[5] |

| Temperature | 0 °C to reflux | Controlled addition at low temperature, reaction at elevated temperature |

| Stoichiometry | Excess LiAlH₄ (3-4 eq) | To ensure complete reduction of both functional groups |

| Work-up | Fieser workup | Safe and effective method for quenching LiAlH₄ and precipitating aluminum salts[4][7] |

Characterization of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methylene groups of the propyl chain, and the hydroxyl proton. The aromatic region will be influenced by the fluorine substituent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbon atoms of the indole ring and the propyl side chain.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and a sharp peak around 3400 cm⁻¹ for the N-H stretch of the indole.

Conclusion

The synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol can be reliably achieved in two high-yielding steps from 5-fluoroindole. The careful selection of reagents and reaction conditions, particularly the use of a mild Lewis acid in the Friedel-Crafts acylation and strict anhydrous conditions for the LiAlH₄ reduction, are crucial for the success of this synthesis. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and safely produce this valuable synthetic intermediate for applications in drug discovery and development.

References

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

-

AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

-

Beilstein Journals. Mechanochemical Friedel–Crafts acylations. [Link]

-

MDPI. Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

YouTube. Friedel Craft Acylation with Acid and Anhydride I Electrophilic Aromatic substitution I Benzene. [Link]

-

ResearchGate. Synthesis of Acetamido(indol-3-yl)propanol Derivatives. [Link]

-

ResearchGate. 1 H and 13 C NMR spectroscopy in the study of flavan-3-ols, proanthocyanidins, and their derivatives III. 13 C nuclear magnetic resonance spectroscopy of flavan-3-ols and proanthocyanidins. [Link]

-

Chemistry LibreTexts. Carboxylic Derivatives - Reduction (Metal Hydride Reduction). [Link]

-

Institut Kimia Malaysia. Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. [Link]

-

University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

-

PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

-

MDPI. Metabolite Fingerprinting Using 1 H-NMR Spectroscopy and Chemometrics for Classification of Three Curcuma Species from Different Origins. [Link]

-

ResearchGate. The hydrogenolysis of 3-hydroxymethylindole and other indole derivatives with lithium aluminum hydride. [Link]

-

University of Rochester. Workup: Aluminum Hydride Reduction. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol. As a fluorinated derivative of an indole-3-propanol scaffold, this compound is of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide will delve into the nuanced effects of the 5-fluoro substitution on the indole ring, offering insights into its reactivity and spectroscopic characteristics. A detailed, field-proven synthetic protocol is presented, grounded in established chemical transformations of indole derivatives.

Introduction: The Significance of Fluorinated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its ability to participate in various biological interactions has made it a cornerstone in the development of therapeutics targeting a wide range of diseases. The introduction of a fluorine atom onto the indole ring, as seen in 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, is a well-established strategy to enhance the pharmacological profile of a molecule.[2] The high electronegativity and small size of fluorine can lead to improved metabolic stability, increased bioavailability, and altered binding affinities for target proteins.[1] 5-Fluoroindole, the key building block for the title compound, is a versatile precursor in the synthesis of various pharmaceuticals, including antidepressants and antipsychotics.[2]

This guide will provide a detailed exploration of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, a molecule that combines the key pharmacophoric elements of an indole, a flexible propanol side chain, and the strategic placement of a fluorine atom.

Physicochemical Properties

While extensive experimental data for 3-(5-fluoro-1H-indol-3-yl)propan-1-ol is not widely published, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₁₁H₁₂FNO | Based on chemical structure. |

| Molecular Weight | 193.22 g/mol | Calculated from the molecular formula.[3] |

| Appearance | Likely an off-white to pale yellow solid or a viscous oil | Based on the appearance of 5-fluoroindole (off-white to pale yellow powder) and other indole derivatives.[4] |

| Melting Point | Not available. Likely higher than propan-1-ol (-127 °C) and potentially in a similar range or slightly lower than 5-fluoroindole (45-51 °C) due to the flexible side chain disrupting crystal packing.[2][5] | Comparison with related structures. |

| Boiling Point | Not available. Expected to be significantly higher than propan-1-ol (97 °C) due to the much larger molecular weight and potential for hydrogen bonding.[5] | General chemical principles. |

| Solubility | Predicted to be soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Limited solubility in water is expected. | Based on the properties of the parent indole and the propanol functional group.[6] |

| pKa | The N-H proton of the indole ring is weakly acidic, with a pKa likely around 16-17, similar to other indoles. The hydroxyl proton is also weakly acidic, with a pKa in the range of 16-18. | Comparison with the pKa of indole. |

Synthesis and Purification

The synthesis of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol can be efficiently achieved through a multi-step sequence starting from the commercially available 5-fluoroindole. The most logical and robust pathway involves the introduction of a three-carbon chain at the C3 position of the indole, followed by the reduction of a carbonyl group to the desired primary alcohol.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(5-Fluoro-1H-indol-3-yl)propanoic Acid

This procedure is adapted from established methods for the C3-alkylation of indoles.[7]

-

Acylation of 5-Fluoroindole: To a solution of 5-fluoroindole in a suitable aprotic solvent (e.g., diethyl ether or THF) at 0 °C, add oxalyl chloride dropwise. The reaction is stirred at this temperature for 1-2 hours to form the intermediate 3-indolylglyoxylyl chloride.

-

Friedel-Crafts type reaction with a malonate equivalent: In a separate flask, prepare a solution of a malonic acid derivative, such as the potassium salt of mono-tert-butyl malonate. Add this to the solution of the glyoxylyl chloride. This reaction introduces the three-carbon chain at the C3 position.

-

Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed and decarboxylated, typically by heating in the presence of an acid or base, to yield 3-(5-fluoro-1H-indol-3-yl)propanoic acid.[8]

Step 2: Esterification of 3-(5-Fluoro-1H-indol-3-yl)propanoic Acid

-

Dissolve the 3-(5-fluoro-1H-indol-3-yl)propanoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Remove the excess methanol under reduced pressure and work up the reaction mixture to isolate the methyl ester.

Step 3: Reduction of the Ester to 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol

The choice of reducing agent is critical for this step.

-

Using Lithium Aluminum Hydride (LiAlH₄):

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of methyl 3-(5-fluoro-1H-indol-3-yl)propanoate in THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting precipitate and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Alternative using Sodium Borohydride and Iodine: This is a milder alternative to LiAlH₄.

-

Dissolve the ester in THF.

-

Add sodium borohydride in portions, followed by the dropwise addition of a solution of iodine in THF.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction by adding aqueous sodium thiosulfate to quench the excess iodine, followed by extraction with an organic solvent.

-

Purification

The crude 3-(5-fluoro-1H-indol-3-yl)propan-1-ol can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectral Characterization

The structural confirmation of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol would rely on a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Indole NH: A broad singlet around δ 8.0-8.5 ppm.

-

Aromatic Protons: The protons on the benzene ring of the indole will show characteristic splitting patterns due to both H-H and H-F coupling. The C4-H will likely appear as a doublet of doublets around δ 7.2-7.4 ppm. The C6-H and C7-H will also be in the aromatic region (δ 6.8-7.2 ppm) with complex splitting.

-

C2-H of Indole: A singlet or a narrow multiplet around δ 7.0-7.2 ppm.

-

Propanol Chain:

-

-CH₂- attached to the indole (C3): A triplet around δ 2.8-3.0 ppm.

-

-CH₂-CH₂-OH: A multiplet (quintet or sextet) around δ 1.8-2.0 ppm.

-

-CH₂-OH: A triplet around δ 3.6-3.8 ppm.

-

-

-OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carbon atoms of the indole ring will appear in the aromatic region (δ 100-140 ppm). The C5 carbon, directly attached to the fluorine, will show a large one-bond C-F coupling constant. Other carbons in the benzene ring will show smaller two- and three-bond C-F couplings.

-

The carbons of the propanol side chain will appear in the aliphatic region (δ 20-65 ppm).

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A single resonance is expected for the fluorine atom at the C5 position. The chemical shift will be informative about the electronic environment of the indole ring.

-

-

IR (Infrared) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

C-H stretching vibrations of the aromatic and aliphatic groups around 2850-3100 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the region of 1450-1600 cm⁻¹.

-

A C-F stretching vibration, typically in the range of 1000-1200 cm⁻¹.

-

-

MS (Mass Spectrometry):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.22).

-

Characteristic fragmentation patterns would include the loss of water (M-18) and cleavage of the propanol side chain.

-

Reactivity

The chemical reactivity of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol is governed by the indole nucleus, the primary alcohol, and the influence of the fluorine substituent.

Reactivity of the Indole Nucleus

-

Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack. The C3 position is the most nucleophilic, but since it is already substituted, further electrophilic substitution would likely occur at the C2 position or on the benzene ring, directed by the electron-donating nature of the nitrogen and influenced by the fluorine atom.

-

N-Alkylation/Acylation: The indole nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated.

Reactivity of the Hydroxyl Group

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 3-(5-fluoro-1H-indol-3-yl)propanal, using mild oxidizing agents like pyridinium chlorochromate (PCC), or to the carboxylic acid, 3-(5-fluoro-1H-indol-3-yl)propanoic acid, using stronger oxidizing agents such as potassium permanganate or chromic acid.

-

Esterification and Etherification: The hydroxyl group can undergo standard esterification reactions with carboxylic acids or their derivatives, and can be converted to an ether.

-

Conversion to a Leaving Group: The hydroxyl group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.[9]

Influence of the 5-Fluoro Substituent

The fluorine atom at the C5 position has a dual electronic effect:

-

Inductive Effect: As a highly electronegative atom, fluorine withdraws electron density through the sigma bonds, which can decrease the overall nucleophilicity of the indole ring.

-

Mesomeric (Resonance) Effect: The lone pairs on the fluorine atom can be donated to the aromatic system, which can increase electron density, particularly at the ortho and para positions (C4 and C6).

The interplay of these effects influences the regioselectivity of electrophilic substitution reactions on the benzene portion of the indole ring.

Potential Applications in Drug Discovery

Indole-3-propanol derivatives are valuable intermediates in the synthesis of various biologically active compounds. The presence of the 5-fluoro substituent makes 3-(5-fluoro-1H-indol-3-yl)propan-1-ol a particularly attractive building block for creating new chemical entities with potentially improved pharmacokinetic and pharmacodynamic properties. It can serve as a precursor for:

-

Serotonin Receptor Ligands: Many tryptamine derivatives, which are structurally related to this compound, are known to interact with serotonin (5-HT) receptors.[10]

-

Enzyme Inhibitors: The indole scaffold is present in numerous enzyme inhibitors. For example, indole-based compounds have been developed as inhibitors of cytosolic phospholipase A2α.[7]

-

Anticancer and Antimicrobial Agents: Fluoroindole derivatives have been investigated for their potential as antitumor and antibacterial agents.[6]

Conclusion

3-(5-fluoro-1H-indol-3-yl)propan-1-ol is a valuable fluorinated building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is sparse in the public domain, its chemical properties and reactivity can be confidently predicted based on established chemical principles and data from analogous structures. The synthetic pathway outlined in this guide provides a robust and reliable method for its preparation. As the demand for novel fluorinated pharmaceuticals continues to grow, compounds like 3-(5-fluoro-1H-indol-3-yl)propan-1-ol will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

-

Bretisilocin - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed. (2014, September 11). Retrieved January 23, 2026, from [Link]

-

Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR - Repositorio Académico - Universidad de Chile. (2016, November 21). Retrieved January 23, 2026, from [Link]

-

5-Fluoroindole | C8H6FN | CID 67861 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. (n.d.). Retrieved January 23, 2026, from [Link]

- US20110281903A1 - Bicyclic heterocyclic spiro compounds - Google Patents. (n.d.).

- CN104045592A - 5-fluoroindole-2-one preparation method - Google Patents. (n.d.).

-

Structure of 5-fluoroindole derivatives 145–150 - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis of Substituted Fluoroindole as an Anti-Bacterial Agent - RJPT. (n.d.). Retrieved January 23, 2026, from [Link]

-

Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol - MDPI. (2023, December 12). Retrieved January 23, 2026, from [Link]

-

5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

propan-1-ol - ChemBK. (n.d.). Retrieved January 23, 2026, from [Link]

-

5-Chloro-αMT - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Bretisilocin | C13H17FN2 | CID 156836209 - PubChem - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

3-(5-fluoro-1H-indol-3-yl)propanoic Acid | C11H10FNO2 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

-

3-(5-FLUORO-1H-INDOL-3-YL)PROPAN-1-OL [141071-80-9] | Chemsigma. (n.d.). Retrieved January 23, 2026, from [Link]

-

3-(4-fluoro-1H-indol-3-yl)propan-1-ol | CAS#:52989-40-9 | Chemsrc. (2025, August 27). Retrieved January 23, 2026, from [Link]

-

Serotonin - mzCloud. (2014, November 5). Retrieved January 23, 2026, from [Link]

-

2-[5-(1-fluorovinyl)-1H-indol-3-yl]ethyl-dipropyl-amine - SpectraBase. (n.d.). Retrieved January 23, 2026, from [Link]

-

(E)-3-[ethyl-[2-[5-fluoro-3-(methoxymethyl)-1H-indol-2-yl]ethyl]amino]-2-propenoic acid ethyl ester - SpectraBase. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(4-fluoro-1H-indol-3-yl)propan-1-ol | CAS#:52989-40-9 | Chemsrc [chemsrc.com]

- 4. ossila.com [ossila.com]

- 5. chembk.com [chembk.com]

- 6. 5-Fluoroindole | 399-52-0 [chemicalbook.com]

- 7. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-(5-fluoro-1H-indol-3-yl)propanoic Acid | C11H10FNO2 | CID 10899794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. repositorio.uchile.cl [repositorio.uchile.cl]

- 10. 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-Fluoro-indole-3-propanol: Elucidating Structure Through NMR, IR, and MS Analysis

Introduction

5-Fluoro-indole-3-propanol is a fluorinated derivative of the naturally occurring plant growth regulator, indole-3-propanol. The strategic incorporation of a fluorine atom at the 5-position of the indole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These modifications make 5-fluoro-indole-3-propanol a molecule of considerable interest in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its interactions in complex biological systems.

Molecular Structure and Numbering

The structure of 5-fluoro-indole-3-propanol with the IUPAC numbering convention for the indole ring is presented below. This numbering will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and numbering of 5-fluoro-indole-3-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 5-fluoro-indole-3-propanol, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the molecule.

¹H NMR Spectroscopy: A Detailed Analysis

The ¹H NMR spectrum of 5-fluoro-indole-3-propanol is predicted to exhibit distinct signals for the indole ring protons, the propanol side chain protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the indole nitrogen.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-fluoro-indole-3-propanol in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-12 ppm.

-

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H | ~8.1 | br s | - |

| H2 | ~7.2 | s | - |

| H4 | ~7.6 | dd | J(H4-F) ≈ 4.5, J(H4-H6) ≈ 2.5 |

| H6 | ~6.9 | ddd | J(H6-H7) ≈ 9.0, J(H6-F) ≈ 9.0, J(H6-H4) ≈ 2.5 |

| H7 | ~7.3 | dd | J(H7-H6) ≈ 9.0, J(H7-F) ≈ 4.5 |

| Cα-H₂ | ~2.9 | t | J = 6.5 |

| Cβ-H₂ | ~2.0 | m | - |

| Cγ-H₂ | ~3.8 | t | J = 6.5 |

| O-H | Variable | br s | - |

Interpretation and Rationale:

-

Indole Ring Protons: The N-H proton is expected to appear as a broad singlet in the downfield region (around 8.1 ppm), with its exact position being sensitive to solvent and concentration.[2] The H2 proton on the pyrrole ring will likely be a singlet around 7.2 ppm. The protons on the benzene ring (H4, H6, and H7) will show characteristic splitting patterns due to both H-H and H-F coupling. The fluorine at C5 will deshield the adjacent protons H4 and H6. H4 is predicted to be a doublet of doublets due to coupling with H6 (meta-coupling) and the fluorine atom. H6 will be a doublet of doublets of doublets, coupling to H7 (ortho-coupling), H4 (meta-coupling), and the fluorine atom. H7 is expected to be a doublet of doublets from coupling with H6 and the fluorine atom.

-

Propanol Side Chain: The protons of the propanol side chain will appear in the aliphatic region. The Cα-H₂ protons, being adjacent to the indole ring, will be the most deshielded of the methylene groups, appearing as a triplet around 2.9 ppm. The Cγ-H₂ protons, adjacent to the electronegative oxygen, will be further downfield at approximately 3.8 ppm, also as a triplet. The Cβ-H₂ protons will be a multiplet around 2.0 ppm, integrating to two protons. The hydroxyl proton signal is typically a broad singlet and its chemical shift is highly variable.

Caption: Key proton assignments for ¹H NMR of 5-fluoro-indole-3-propanol.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the fluorine atom will cause splitting of the signals for the carbons close to it due to C-F coupling.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: As for ¹H NMR, using a slightly more concentrated sample (20-50 mg) if necessary.

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 256 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, ²JCF, ³JCF, ⁴JCF in Hz) |

| C2 | ~123 | d | ⁴JCF ≈ 3 |

| C3 | ~113 | s | - |

| C3a | ~127 | d | ³JCF ≈ 10 |

| C4 | ~110 | d | ²JCF ≈ 25 |

| C5 | ~158 | d | ¹JCF ≈ 240 |

| C6 | ~110 | d | ²JCF ≈ 25 |

| C7 | ~112 | d | ³JCF ≈ 5 |

| C7a | ~132 | s | - |

| Cα | ~25 | s | - |

| Cβ | ~32 | s | - |

| Cγ | ~62 | s | - |

Interpretation and Rationale:

-

Indole Ring Carbons: The most significant feature will be the large one-bond coupling constant (¹JCF) for C5, the carbon directly attached to the fluorine, which is expected to be around 240 Hz.[3] The carbons ortho (C4 and C6) and meta (C3a and C7) to the fluorine will also show smaller couplings (²JCF and ³JCF, respectively).[3] The fluorine's electron-withdrawing nature will cause a downfield shift for C5.

-

Propanol Side Chain: The carbons of the propanol side chain will appear in the aliphatic region of the spectrum, with Cγ being the most deshielded due to the attached oxygen atom.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a clean spectrum, as ¹⁹F is 100% naturally abundant and there are typically no other fluorine atoms in the molecule to cause complex coupling.

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: As for ¹H NMR.

-

Instrument: An NMR spectrometer equipped with a fluorine probe.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Reference: CFCl₃ (trichlorofluoromethane) at 0 ppm.

-

Spectral Width: A wide range should be set initially, for example, from 0 to -250 ppm.

-

Predicted ¹⁹F NMR Data (in CDCl₃):

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F at C5 | ~ -120 to -130 | ddd | J(F-H6) ≈ 9.0, J(F-H7) ≈ 4.5, J(F-H4) ≈ 4.5 |

Interpretation and Rationale:

The chemical shift of the fluorine atom in fluoroaromatic compounds is sensitive to the electronic environment.[4] For a 5-fluoroindole system, the chemical shift is expected in the range of -120 to -130 ppm relative to CFCl₃. The signal will be split into a doublet of doublet of doublets due to coupling with H6, H4, and H7.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is also a common and convenient method.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | O-H stretch (alcohol) |

| ~3350 | Sharp, Medium | N-H stretch (indole) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1620, 1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Interpretation and Rationale:

The IR spectrum will be characterized by a broad O-H stretching band around 3400 cm⁻¹ and a sharper N-H stretching band around 3350 cm⁻¹. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. The aliphatic C-H stretching from the propanol side chain will be visible below 3000 cm⁻¹. Two strong and highly diagnostic peaks will be the C-F stretch, expected around 1250 cm⁻¹, and the C-O stretch of the primary alcohol, anticipated around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol for MS:

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for GC-MS and provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and often gives a prominent molecular ion peak.

-

Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer.

Predicted Fragmentation Pattern (EI-MS):

| m/z | Predicted Fragment |

| 193 | [M]⁺˙ (Molecular Ion) |

| 148 | [M - CH₂CH₂OH]⁺ |

| 130 | [148 - F + H]⁺ (or from direct fragmentation) |

Interpretation and Rationale:

The molecular ion peak [M]⁺˙ is expected at m/z 193, corresponding to the molecular weight of 5-fluoro-indole-3-propanol (C₁₁H₁₂FNO). A major fragmentation pathway is the benzylic cleavage of the propanol side chain, leading to the loss of a neutral CH₂CH₂OH radical, resulting in a stable ion at m/z 148. This fragment is characteristic of 3-substituted indoles.[5] Further fragmentation of this ion could involve the loss of a fluorine radical and rearrangement. The base peak for indole-3-propanol is at m/z 130, and a significant peak at this m/z value is also expected for the fluorinated analog.

Caption: Predicted major fragmentation pathway for 5-fluoro-indole-3-propanol in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 5-fluoro-indole-3-propanol. By systematically analyzing the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra, we have established a detailed spectroscopic profile for this compound. The interpretations are based on fundamental principles and data from related molecules, offering a reliable reference for researchers in the field. This guide serves as a valuable tool for the identification, characterization, and quality control of 5-fluoro-indole-3-propanol in various scientific applications.

References

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2022, February 25). Retrieved January 23, 2026, from [Link]

-

1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

NMR STUDIES OF INDOLE. (n.d.). Retrieved January 23, 2026, from [Link]

-

Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved January 23, 2026, from [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NOVEL 5- FLOUROINDOLYLMETHYLEN HYDRAZON DERIVATIVES AS SCHIFF BASE COMPONDS: IN VITRO AND IN S - DergiPark. (n.d.). Retrieved January 23, 2026, from [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved January 23, 2026, from [Link]

-

Study of Mass Spectra of Some Indole Derivatives - ResearchGate. (2025, August 10). Retrieved January 23, 2026, from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Optical properties of 3-substituted indoles - RSC Publishing. (2020, July 29). Retrieved January 23, 2026, from [Link]

-

Structure of 5-fluoroindole derivatives 145–150 - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Determining the Crystal Structure of 3-(5-Fluoro-1H-indol-3-yl)propan-1-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the determination of the crystal structure of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, a molecule of interest in medicinal chemistry and drug development. While a public crystal structure for this specific compound is not available at the time of this writing, this document outlines the complete workflow, from synthesis and crystallization to single-crystal X-ray diffraction analysis and structure refinement. It is intended to serve as a detailed protocol and practical reference for researchers and scientists in the field. The guide emphasizes the rationale behind experimental choices and the importance of robust data analysis, particularly considering the influence of the fluorine substituent on the resulting crystal packing.

Introduction: The Significance of Structural Elucidation

The three-dimensional arrangement of atoms in a molecule is fundamental to its physicochemical properties and biological activity. For drug development professionals, a high-resolution crystal structure provides invaluable insights into molecular conformation, intermolecular interactions, and potential binding modes with biological targets. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a fluorine atom, as in 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4][5][6] Therefore, elucidating the precise crystal structure of this compound is a critical step in understanding its behavior and potential as a therapeutic agent.

X-ray diffraction (XRD) analysis is a powerful technique for investigating crystallographic structure, chemical composition, and physical properties at the atomic level.[7] For single crystals, this method can determine the precise coordinates of each atom in the molecule, revealing bond lengths, bond angles, and the overall molecular conformation.[8] This guide will detail the established methodologies to achieve this for 3-(5-fluoro-1H-indol-3-yl)propan-1-ol.

The Role of Fluorine in Crystal Engineering

The presence of a fluorine atom on the indole ring is not merely a bioisosteric replacement for hydrogen. Its high electronegativity and the polarity of the C-F bond can lead to specific intermolecular interactions, such as C–H···F hydrogen bonds, which can significantly influence the crystal packing.[9] Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material, including solubility and polymorphism.

Synthesis and Purification

A prerequisite for any crystallographic study is the availability of a pure, crystalline sample. While various synthetic routes to 3-substituted indoles exist, a common approach involves the functionalization of the indole core.[10][11] A plausible synthetic pathway to 3-(5-fluoro-1H-indol-3-yl)propan-1-ol is outlined below.

Proposed Synthetic Route

A potential synthesis could start from commercially available 5-fluoroindole. A Friedel-Crafts acylation at the C3 position with a suitable three-carbon acylating agent, followed by reduction of the resulting ketone, would yield the desired propanol derivative.

Step-by-Step Protocol:

-

Friedel-Crafts Acylation: To a solution of 5-fluoroindole in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Slowly add 3-chloropropionyl chloride at a reduced temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with ice-water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Reduction: Dissolve the purified ketone in a suitable solvent (e.g., methanol or ethanol). Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0 °C. Stir the reaction until the starting material is consumed (monitored by TLC).

-

Final Purification: Quench the reaction with water and remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent. Combine the organic extracts, wash with brine, dry, and concentrate. The final product, 3-(5-fluoro-1H-indol-3-yl)propan-1-ol, can be further purified by recrystallization or chromatography to achieve the high purity required for single-crystal growth.

Single-Crystal Growth: The Art and Science

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.[12] Several techniques can be employed, and often a screening of various solvents and methods is necessary.[13]

Common Crystallization Techniques

| Technique | Description | Advantages | Considerations |

| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over days or weeks.[13][14] | Simple to set up. | Can sometimes lead to rapid crystallization and poor-quality crystals if evaporation is too fast. |

| Vapor Diffusion | A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Provides slow and controlled crystal growth. | Requires a binary solvent system with appropriate volatility differences. |

| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. | Effective for compounds with a steep solubility curve with respect to temperature. | Requires careful control of the cooling rate to avoid the formation of many small crystals. |

| Antisolvent Addition | An "anti-solvent" is slowly added to a solution of the compound, causing it to precipitate.[12] | Rapid method for screening conditions. | Can sometimes lead to amorphous precipitation if the anti-solvent is added too quickly. |

Experimental Protocol: Screening for Crystallization Conditions

-

Solvent Selection: Test the solubility of a small amount of purified 3-(5-fluoro-1H-indol-3-yl)propan-1-ol in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone, acetonitrile). A good starting point is a solvent in which the compound is sparingly soluble at room temperature.

-

Setup: Prepare saturated or near-saturated solutions of the compound in the chosen solvents.

-

Crystallization Trials: Set up crystallization experiments using the techniques described in the table above. For example, for slow evaporation, cover the vials with perforated parafilm to control the rate of evaporation.[14] For vapor diffusion, use a 24-well plate with different solvent/anti-solvent combinations.

-

Monitoring: Regularly inspect the trials under a microscope for the formation of single crystals. This may take several days to weeks.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed by SC-XRD to determine its atomic structure.[8]

Workflow for SC-XRD Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection

A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using methods such as Patterson or direct methods, often implemented in software like SHELXS.[15][16] This initial model is then refined against the experimental data using a least-squares method in a program like SHELXL.[15][17] During refinement, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities.

Data Presentation: Crystallographic Data Table

The final refined structure is typically summarized in a table of crystallographic data. Below is a template for the expected data for 3-(5-fluoro-1H-indol-3-yl)propan-1-ol.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂FNO |

| Formula Weight | 193.22 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R(int) | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

| Largest diff. peak and hole (e.Å⁻³) | To be determined |

Structural Analysis and Interpretation

The refined crystal structure will provide a wealth of information.

-

Molecular Conformation: The precise geometry of the 3-(5-fluoro-1H-indol-3-yl)propan-1-ol molecule, including the planarity of the indole ring and the conformation of the propanol side chain.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice will be determined by a network of intermolecular forces.[18] Of particular interest will be the role of the N-H and O-H groups in forming hydrogen bonds, and the potential for the fluorine atom to participate in C–H···F interactions.[9] The indole rings may also engage in π-π stacking interactions.[18]

-

Software for Visualization and Analysis: The final structure can be visualized using software such as Mercury or CrystalMaker.[19][20] Tools like PLATON can be used to validate the structure and analyze the intermolecular interactions.[19]

Conclusion

Determining the crystal structure of 3-(5-fluoro-1H-indol-3-yl)propan-1-ol is a multi-step process that requires careful execution of synthesis, purification, crystallization, and X-ray diffraction analysis. This guide provides a detailed roadmap for researchers to successfully elucidate the structure of this and similar small molecules. The resulting structural information will be of significant value to the drug development community, providing a foundation for understanding the compound's properties and for the rational design of new therapeutic agents.

References

-

5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH. (n.d.). Retrieved from [Link]

- Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1634-1655.

- In, S., & Streff, A. (2014).

-

Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Retrieved from [Link]

- Henderson, T. (2025, November 7). What is XRD Analysis?

- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & Al-Amshany, Z. M. (2021). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 26(11), 3299.

-

Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR - Repositorio Académico - Universidad de Chile. (2016, November 21). Retrieved from [Link]

- US20110281903A1 - Bicyclic heterocyclic spiro compounds - Google Patents. (n.d.).

-

Crystallization of small molecules. (n.d.). Retrieved from [Link]

-

X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC - NIH. (2015, October 30). Retrieved from [Link]

- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.

-

Applications of Fluorine in Medicinal Chemistry | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

- Singh, I., Kumar, A., & Singh, A. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 1-22.

-

Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. (n.d.). Retrieved from [Link]

-

(IUCr) Crystallographic software list. (n.d.). Retrieved from [Link]

-

Single crystal X-ray structure analysis for two thiazolylazo indole dyes - ResearchGate. (2025, August 5). Retrieved from [Link]

-

Guide for crystallization. (n.d.). Retrieved from [Link]

-

Structure and Morphology of Indole Analogue Crystals | ACS Omega - ACS Publications. (2020, July 7). Retrieved from [Link]

-

CCDC 2110421: Experimental Crystal Structure Determination : 2,3,3,3-tetrafluoro-N-(1-methyl-1H-indol-5-yl)propanamide - KAUST Repository. (n.d.). Retrieved from [Link]

-

Total Synthesis of the Proposed Structure of Indolyl 1,2-Propanediol Alkaloid, 1-(1H-Indol-3-yloxy)propan-2-ol - MDPI. (2023, December 12). Retrieved from [Link]

-

Crystal structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, C10H17N5O - ResearchGate. (2019, March 15). Retrieved from [Link]

-

The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20). Retrieved from [Link]

-

X-ray diffraction (XRD) basics and application - Chemistry LibreTexts. (2022, August 21). Retrieved from [Link]

- Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide.

-

X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Retrieved from [Link]

-

CRYSTALS - Chemical Crystallography - University of Oxford. (n.d.). Retrieved from [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.). Retrieved from [Link]

-

X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

Crystallization techniques for small molecules compounds: a review - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed. (2014, September 11). Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

-

CrystalMaker: Overview. (n.d.). Retrieved from [Link]

-

Crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl] - PubMed Central. (n.d.). Retrieved from [Link]

-

CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. contractlaboratory.com [contractlaboratory.com]

- 8. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repositorio.uchile.cl [repositorio.uchile.cl]

- 11. Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. unifr.ch [unifr.ch]

- 15. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 16. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]

- 20. CrystalMaker: Overview [crystalmaker.com]

The Multifaceted Mechanisms of Action of 5-Fluoro-Indole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Advantage of the 5-Fluoro-Indole Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a fluorine atom at the 5-position of the indole ring has emerged as a powerful strategy in drug design. This substitution can significantly enhance a molecule's metabolic stability, bioavailability, and target-binding affinity. This technical guide provides an in-depth exploration of the diverse mechanisms of action of 5-fluoro-indole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their roles as enzyme inhibitors and anticancer agents, elucidating the underlying molecular pathways and providing detailed experimental protocols to facilitate further research and development.

I. 5-Fluoro-Indole Derivatives as α-Glucosidase Inhibitors: A Therapeutic Avenue for Diabetes

A significant class of 5-fluoro-indole derivatives, particularly 5-fluoro-2-oxindoles, has demonstrated potent inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism.[1][2] Inhibition of this enzyme delays the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia, a critical factor in the management of type 2 diabetes.

Mechanism of Action: Mixed-Type Inhibition

Kinetic studies have revealed that these 5-fluoro-2-oxindole derivatives typically exhibit a reversible and mixed-type inhibition of α-glucosidase.[2] This indicates that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mode contributes to their effective reduction of enzymatic activity. Molecular docking studies suggest that these compounds interact with key amino acid residues within the active site of α-glucosidase, preventing substrate access and catalysis.[2]

Structure-Activity Relationship (SAR): The Influence of Substituents

The inhibitory potency of 5-fluoro-2-oxindole derivatives is significantly influenced by the nature and position of substituents on the aromatic aldehyde moiety condensed at the 3-position. For instance, the presence of hydroxyl and methoxy groups on the phenyl ring has been shown to enhance inhibitory activity.[2] The fluorine atom at the 5-position of the oxindole core is crucial for improving the overall pharmacological profile of these compounds.[3]

Quantitative Data: Inhibitory Potency

The following table summarizes the in vitro α-glucosidase inhibitory activity of representative 5-fluoro-2-oxindole derivatives.

| Compound ID | Substituent on Phenyl Ring | IC50 (µM)[2] |

| 3d | 2,4-dichloro | 49.89 ± 1.16 |

| 3f | 4-hydroxy-3-methoxy | 35.83 ± 0.98 |

| 3i | 4-chloro | 56.87 ± 0.42 |

| Acarbose (Standard) | - | 569.43 ± 43.72 |

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a colorimetric method to determine the α-glucosidase inhibitory activity of 5-fluoro-indole derivatives.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

5-fluoro-indole derivative test compounds

-

Acarbose (positive control)

-

Sodium phosphate buffer (100 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and acarbose in DMSO.

-

In a 96-well plate, add 50 µL of sodium phosphate buffer to all wells.

-

Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of DMSO to the control wells and 10 µL of acarbose solution to the positive control wells.

-

Add 20 µL of α-glucosidase solution (0.1 U/mL in phosphate buffer) to all wells except the blank.

-

Pre-incubate the plate at 37°C for 15 minutes.[4]

-

Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to all wells.[4]

-

Incubate the plate at 37°C for 20 minutes.[4]

-

Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.[4]

-

Measure the absorbance at 405 nm using a microplate reader.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

II. Anticancer Mechanisms of 5-Fluoro-Indole Derivatives

The 5-fluoro-indole scaffold is a prominent feature in a variety of anticancer agents with diverse mechanisms of action. These derivatives have been shown to target key players in cancer cell proliferation, survival, and metastasis.

A. Inhibition of Receptor Tyrosine Kinases: Targeting EGFR Signaling

Certain 5-fluoro-indole derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[5] Dysregulation of EGFR signaling leads to uncontrolled cell growth and proliferation.[6][7]

5-fluoro-indole-based EGFR inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[7] The inhibition of EGFR blocks the activation of major signaling cascades, including:

-

RAS-RAF-MAPK Pathway: This pathway is crucial for cell proliferation, and its inhibition by EGFR blockade leads to cell cycle arrest.[8]

-

PI3K/AKT Pathway: This pathway promotes cell survival and inhibits apoptosis. Its inactivation by EGFR inhibitors sensitizes cancer cells to programmed cell death.[8]

-

JAK/STAT Pathway: This pathway is also involved in cell survival and proliferation, and its suppression contributes to the anticancer effects of EGFR inhibitors.[8]

Caption: EGFR signaling pathway and its inhibition.

| Compound ID | Cancer Cell Line | Antiproliferative GI50 (nM)[6] | EGFR IC50 (nM)[6] |

| 5i | Various | 49 | - |

| 5j | Various | 37 | - |

| Erlotinib (Standard) | - | 33 | 80 |

Note: Specific EGFR IC50 values for 5i and 5j were not provided in the cited source, but they were identified as potent dual EGFR and CDK2 inhibitors.

This protocol describes a luminescent assay to measure the activity of EGFR and the inhibitory effect of test compounds.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

5-fluoro-indole derivative test compounds

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White opaque 384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

To the wells of a 384-well plate, add 1 µL of the test compound or vehicle (DMSO control).

-

Add 2 µL of EGFR enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.[9]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[9]

-

Incubate at room temperature for 40 minutes.[9]

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

-

Incubate at room temperature for 30 minutes.[9]

-

Record the luminescence using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

B. Disruption of Microtubule Dynamics: Targeting Tubulin Polymerization

Several 5-fluoro-indole derivatives, including chalcone analogues, have been identified as potent inhibitors of tubulin polymerization.[10] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest and apoptosis, making them an attractive target for cancer therapy.

These derivatives bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[10][11] The disruption of microtubule dynamics leads to:

-

G2/M Phase Cell Cycle Arrest: The inability to form a proper mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase.[1][12]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11]

Caption: Mechanism of tubulin polymerization inhibition.

| Compound ID | Cancer Cell Line | IC50 (µM)[1] |

| 5m | HeLa | 0.37 |

This protocol describes a fluorescence-based assay to measure the effect of 5-fluoro-indole derivatives on tubulin polymerization.

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing tubulin, GTP, and a fluorescent reporter.

-

5-fluoro-indole derivative test compounds.

-

Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls.

-

General tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Black 96-well plates.

-

Fluorescence plate reader.

Procedure:

-

Reconstitute lyophilized tubulin in ice-cold general tubulin buffer containing GTP. Keep on ice.

-

Prepare serial dilutions of the test compound and controls.

-

In a pre-warmed (37°C) 96-well plate, add 5 µL of the test compound, controls, or vehicle (DMSO).[13]

-

Add 50 µL of the tubulin solution containing the fluorescent reporter to each well to initiate the polymerization reaction.[13]

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm) every 30-60 seconds for 60-90 minutes.[8][13]

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

C. Prodrug Therapy: Peroxidase-Mediated Cytotoxicity

A novel approach utilizes 5-fluoroindole-3-acetic acid as a non-toxic prodrug that can be selectively activated in cancer cells expressing the enzyme horseradish peroxidase (HRP).

The mechanism involves the HRP-catalyzed oxidation of 5-fluoroindole-3-acetic acid, which generates cytotoxic radical species. These reactive intermediates are thought to induce cell death through:

-

Generation of Free Radicals: The oxidation process produces free radicals that can lead to oxidative stress.

-

Induction of Apoptosis: The resulting oxidative stress can trigger both the death receptor-mediated and mitochondrial apoptotic pathways, leading to caspase activation and programmed cell death.

-

Formation of Electrophilic Products: The oxidation can also lead to the formation of electrophilic species that can react with cellular nucleophiles like DNA and proteins, causing further damage.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The 5-fluoro-indole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. From the inhibition of key enzymes in metabolic diseases to the multifaceted targeting of cancer cell vulnerabilities, these derivatives continue to offer exciting opportunities for drug discovery. The strategic placement of the fluorine atom consistently imparts favorable pharmacological properties, highlighting the importance of this chemical modification. The detailed mechanistic insights and experimental protocols provided in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this promising class of compounds.

References

- Romagnoli, R., et al. (2019).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135413523, 5-Fluoro-2-oxindole. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023).

- Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 895652.

- Greco, O., et al. (2002). Mechanisms of cytotoxicity induced by horseradish peroxidase/indole-3-acetic acid gene therapy. Journal of Cellular Biochemistry, 87(2), 190-201.

- Youssif, B. G., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(5), 947-965.

- Wang, Y., et al. (2019). An indole-chalcone inhibits multidrug-resistant cancer cell growth by targeting microtubules. ACS Medicinal Chemistry Letters, 10(6), 896-901.

- Zhang, H., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 1008745.

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]